Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate
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Overview
Description
Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various biological activities .
Mode of Action
It’s known that the compound can react with aliphatic amines to give corresponding acetamides . Its reactions with hydrazine hydrate and aniline afford 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4 (3 H )-ones, respectively .
Biochemical Pathways
Pyrimidine bases are one of the main components of nucleic acids , suggesting that this compound may interact with these pathways.
Result of Action
Pyrimidine derivatives, including modified pyrimidine nucleosides, were found to exhibit anticancer, antitubercular, anti-hiv, and other activities against various diseases and infections .
Action Environment
It’s known that the compound is stable under normal temperature and pressure , and it should be stored in a cool, dry place with good ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate typically involves multi-step organic reactions. One common method includes the condensation of a benzamido derivative with a pyrimidine thioester under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and thioester groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antifolate drug used in cancer therapy.
Pemetrexed: Another antifolate used in the treatment of certain types of cancer.
Raltitrexed: Used in chemotherapy for colorectal cancer.
Uniqueness
Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
methyl 2-[(4-amino-5-benzamido-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-3-10(15(23)24-2)25-16-19-12(17)11(14(22)20-16)18-13(21)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,18,21)(H3,17,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGAURPUNVBBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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